molecular formula C20H20O3 B5763601 7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one CAS No. 6238-26-2

7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one

Cat. No. B5763601
CAS RN: 6238-26-2
M. Wt: 308.4 g/mol
InChI Key: MSJNPVCPWSOOFE-UHFFFAOYSA-N
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Description

7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one, commonly known as Ethylphenidate, is a synthetic compound that belongs to the class of phenidate derivatives. It is a psychostimulant drug that is structurally similar to methylphenidate, a medication used for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. Ethylphenidate has gained significant attention in the scientific community due to its potential therapeutic applications and its mechanism of action.

Mechanism of Action

Ethylphenidate works by blocking the reuptake of dopamine and norepinephrine in the brain, which leads to an increase in the concentration of these neurotransmitters. This results in increased stimulation of the central nervous system, leading to improved focus, attention, and mood.
Biochemical and Physiological Effects:
Ethylphenidate has been shown to have a range of biochemical and physiological effects. It increases heart rate and blood pressure, which can lead to cardiovascular complications in high doses. It also increases body temperature, which can cause hyperthermia and dehydration. Ethylphenidate has been found to have a low potential for abuse and dependence compared to other psychostimulant drugs.

Advantages and Limitations for Lab Experiments

Ethylphenidate has several advantages for laboratory experiments. It is a potent and selective dopamine and norepinephrine reuptake inhibitor, making it a useful tool for studying the role of these neurotransmitters in the brain. It has a short half-life, which allows for precise control of dosing and administration. However, it is important to note that Ethylphenidate has not been extensively studied in animal models, and its long-term effects on the brain and behavior are not well understood.

Future Directions

There are several avenues for future research on Ethylphenidate. One area of interest is the development of novel therapeutic applications for the treatment of cognitive disorders such as 7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one and depression. Another area of focus is the investigation of the long-term effects of Ethylphenidate on the brain and behavior, particularly with regards to its potential for abuse and dependence. Additionally, further research is needed to fully understand the mechanism of action of Ethylphenidate and its interactions with other neurotransmitter systems in the brain.

Synthesis Methods

Ethylphenidate can be synthesized through the esterification of phenyl-2-propanone with ethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The resulting compound is then reduced using sodium borohydride to yield Ethylphenidate.

Scientific Research Applications

Ethylphenidate has been extensively studied for its potential therapeutic applications in the treatment of 7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one, depression, and other cognitive disorders. It has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a critical role in regulating attention, mood, and motivation. In addition, Ethylphenidate has been found to enhance cognitive performance, memory, and learning ability.

properties

IUPAC Name

7-ethoxy-4-phenyl-6-propylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O3/c1-3-8-15-11-17-16(14-9-6-5-7-10-14)12-20(21)23-19(17)13-18(15)22-4-2/h5-7,9-13H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJNPVCPWSOOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OCC)OC(=O)C=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357395
Record name 7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one

CAS RN

6238-26-2
Record name 7-ethoxy-4-phenyl-6-propyl-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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